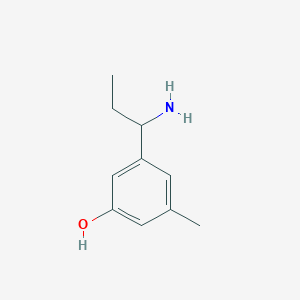

3-(1-Aminopropyl)-5-methylphenol

Description

Properties

Molecular Formula |

C10H15NO |

|---|---|

Molecular Weight |

165.23 g/mol |

IUPAC Name |

3-(1-aminopropyl)-5-methylphenol |

InChI |

InChI=1S/C10H15NO/c1-3-10(11)8-4-7(2)5-9(12)6-8/h4-6,10,12H,3,11H2,1-2H3 |

InChI Key |

CAPOLJSTTMGZOQ-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C1=CC(=CC(=C1)C)O)N |

Origin of Product |

United States |

Preparation Methods

Reductive Amination and Hydrogenation Approaches

One common approach involves starting from acetophenone derivatives, which are functionalized to introduce the aminopropyl group via reductive amination or catalytic hydrogenation.

Example Method: Acetophenone is reacted with paraformaldehyde and methylamine under controlled hydrogen pressure (0.7–1.0 MPa) and temperature (30–70 °C) with stirring. The reaction proceeds via formation of an imine intermediate, which is then hydrogenated to yield the amino alcohol hydrochloride salt. Subsequent pH adjustment and extraction with ethyl acetate afford the crude product, which is purified by recrystallization.

Yields and Purity: Reported yields range from 48% to 70%, with purity between 93% and 98% depending on the specific conditions and recrystallization solvents used.

| Embodiment | Yield (%) | Purity (%) |

|---|---|---|

| 1 | 52 | 96 |

| 2 | 65 | 96 |

| 3 | 70 | 98 |

| 4 | 68 | 96 |

| 5 | 55 | 95 |

| 6 | 48 | 93 |

| 7 | 50 | 94 |

This method benefits from relatively mild conditions and straightforward purification steps.

Claisen Condensation Followed by Reduction

Another sophisticated method involves a multi-step sequence:

- Step 1: Claisen condensation of acetophenone with ethyl formate to form benzoylacetaldehyde sodium salt.

- Step 2: Condensation of this salt with methylamine hydrochloride to produce 1-phenyl-3-methylamino-1-propen-1-one.

- Step 3: Reduction of the propenone intermediate with sodium borohydride in glacial acetic acid to yield 3-(methylamino)-1-phenyl-1-propanol, a close analog to the target compound.

This method is notable for using a single reduction step, improving efficiency and selectivity. The reduction temperature is carefully controlled between 1–15 °C to optimize yield and purity. Post-reduction, the product solution is neutralized with sodium hydroxide, extracted with ethyl acetate, and solvent evaporated to isolate the product.

Advantages: This approach allows for precise control over stereochemistry and functional group placement, and avoids multiple reduction steps common in other methods.

Purification: The crude product is purified by filtration, washing, and drying, with typical yields around 55% for related compounds.

Catalytic Hydrogenation with Controlled pH and Extraction

Hydrogenation under controlled pressure and temperature with continuous hydrogen feed is used to reduce imine or ketone intermediates to the amino alcohol. The reaction mixture is then basified (pH 11–12) using potassium hydroxide or sodium hydroxide, followed by extraction with ethyl acetate and vacuum distillation to isolate the crude product. Recrystallization from solvents such as hexanaphthene improves purity.

Comparative Data Table of Preparation Methods

Research Findings and Notes

The reductive amination method is widely used due to its operational simplicity and relatively high yields. However, it requires hydrogenation equipment and careful control of reaction parameters to avoid over-reduction or side reactions.

The Claisen condensation route offers a more controlled synthetic pathway with fewer steps involving reduction, which can be advantageous for stereochemical purity and scale-up.

Extraction and purification steps are critical to achieving high purity, with ethyl acetate being a preferred solvent for liquid-liquid extraction due to its efficiency and ease of removal.

Recrystallization solvents such as hexanaphthene have been reported to improve the purity of the final product significantly.

Temperature control during reduction with sodium borohydride is essential to prevent decomposition or side reactions, with low temperatures (1–15 °C) being optimal.

Chemical Reactions Analysis

Types of Reactions

3-(1-Aminopropyl)-5-methylphenol can undergo various chemical reactions, including:

Oxidation: The phenol group can be oxidized to form quinones.

Reduction: The amino group can be reduced to form primary amines.

Substitution: The phenol group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Substitution: Electrophilic reagents such as halogens or nitro compounds can be used in the presence of a Lewis acid catalyst.

Major Products

Oxidation: Quinones and related compounds.

Reduction: Primary amines.

Substitution: Halogenated or nitro-substituted phenols.

Scientific Research Applications

3-(1-Aminopropyl)-5-methylphenol has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a biochemical probe or as a precursor for biologically active compounds.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(1-Aminopropyl)-5-methylphenol involves its interaction with specific molecular targets and pathways. The phenol group can form hydrogen bonds with biological molecules, while the amino group can participate in ionic interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs of 3-(1-Aminopropyl)-5-methylphenol, emphasizing substituent variations and their implications:

Key Observations :

Substituent Position and Bioactivity: The 3-position substitution (e.g., aminopropyl vs. methoxy-phenoxy in ) significantly alters bioactivity. The aminopropyl group in the target compound may enhance solubility or enable covalent conjugation (e.g., risedronate drug delivery systems in ), whereas methoxy-phenoxy groups in marine derivatives correlate with cytotoxicity . 2-position substituents (e.g., benzotriazolyl in ) improve UV resistance but reduce reactivity compared to aminoalkyl chains .

Aminoalkyl Chain Length and Function: The aminopropyl side chain in the target compound provides a longer spacer than the aminoethyl group in (S)-2-(1-aminoethyl)-3-methylphenol (). This may influence binding affinity in biological systems or chelation efficiency .

Industrial Applications: Thioether-linked analogs like 4,4’-Thiobis(2-t-butyl-5-methylphenol) () demonstrate superior thermal stability, making them preferred in polymer stabilization. The target compound’s amine group could offer dual functionality (antioxidant + nucleophilic reactivity) but may lack comparable thermal resilience .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.